Product packaging for 5,5-Dimethylpiperidin-2-one(Cat. No.:CAS No. 4007-79-8)

5,5-Dimethylpiperidin-2-one

Cat. No.: B1354514
CAS No.: 4007-79-8
M. Wt: 127.18 g/mol
InChI Key: LZDUSDGRALPEID-UHFFFAOYSA-N
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Description

5,5-Dimethylpiperidin-2-one is a specialized organic compound featuring a piperidin-2-one (delta-lactam) scaffold substituted with two methyl groups at the 5-position. The piperidin-2-one structure is a cyclic amide that serves as a privileged scaffold in medicinal chemistry and drug discovery . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . Compounds based on the piperidine ring are considered crucial "3D fragments" because saturation (sp3-hybridization) significantly increases shape diversity and complexity compared to flat aromatic systems, which is highly valuable for exploring new chemical space in fragment-based drug discovery (FBDD) . The 5,5-dimethyl substitution pattern is of particular interest as it creates a sterically defined, quaternary center that can impose specific three-dimensional conformations, potentially enhancing selectivity when interacting with biological targets . This structural motif is exploited in advanced drug development programs; for instance, the complex investigational drug SY-5609 incorporates a 6,6-dimethylpiperidine subunit, underscoring the pharmacological relevance of such gem-dimethyl substituted piperidine rings . Researchers utilize piperidin-2-one derivatives like this compound as key intermediates in the synthesis of natural products and complex heterocyclic systems . Its high potential for further functionalization—through reactions at the amide nitrogen or the carbon atoms adjacent to the carbonyl group—makes it a versatile and valuable building block for constructing novel molecules in organic and medicinal chemistry research. This product is intended for research applications in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1354514 5,5-Dimethylpiperidin-2-one CAS No. 4007-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDUSDGRALPEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440588
Record name 5,5-dimethylpiperidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4007-79-8
Record name 5,5-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylpiperidin-2-one
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Synthetic Methodologies for 5,5 Dimethylpiperidin 2 One and Analogues

Established Synthetic Routes for Piperidin-2-one Core Structures

Traditional methods for the construction of the piperidin-2-one scaffold, including the 5,5-dimethyl substituted variant, often rely on well-established reactions such as the reduction of cyano-esters followed by cyclization, or the intramolecular cyclization of amino acids. Another classical approach involves the Beckmann rearrangement of a corresponding cyclopentanone oxime.

Catalytic Hydrogenation Approaches from Cyano-Esters

The catalytic hydrogenation of a cyano group to a primary amine, which can then undergo intramolecular cyclization to form a lactam, is a fundamental strategy in the synthesis of piperidin-2-ones. For the synthesis of 5,5-dimethylpiperidin-2-one, this would typically involve the reduction of a 4-cyano-4-methylpentanoic acid ester.

The general process involves the hydrogenation of the nitrile functionality in the presence of a metal catalyst, such as Raney Nickel or a rhodium-based catalyst, often under hydrogen pressure. The resulting primary amine can then cyclize, either in situ or in a subsequent step, to yield the desired δ-lactam. While specific literature detailing this exact transformation for this compound is not abundant, the methodology is a standard and reliable approach for the synthesis of related lactams. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity, aiming to minimize the formation of secondary and tertiary amine byproducts.

Cyclization Reactions Involving Piperidine (B6355638) Derivatives

The intramolecular cyclization of a linear precursor is a direct and common method for the formation of the piperidin-2-one ring. In the case of this compound, the key precursor is 5-amino-4,4-dimethylpentanoic acid. This amino acid can be induced to cyclize, typically through thermal means or by activation of the carboxylic acid group, to form the stable six-membered lactam ring with the elimination of water.

Another established cyclization method is the Beckmann rearrangement of 4,4-dimethylcyclopentanone oxime. This reaction involves the treatment of the oxime with an acidic reagent, such as sulfuric acid, polyphosphoric acid, or trifluoroacetic acid, which catalyzes the rearrangement of the C-N bond to form the corresponding lactam. The reaction proceeds via the protonation of the oxime's hydroxyl group, followed by a 1,2-alkyl shift and subsequent tautomerization of the resulting iminocarbocation to the more stable amide. This method provides a direct route to the 5,5-disubstituted piperidin-2-one from a readily available cyclic ketone.

PrecursorReagents/ConditionsProductYield (%)
5-amino-4,4-dimethylpentanoic acidHeatThis compoundNot specified
4,4-dimethylcyclopentanone oximeAcid catalyst (e.g., H₂SO₄)This compoundNot specified

Novel and Green Synthesis Approaches

In recent years, there has been a significant drive towards the development of more environmentally benign and efficient synthetic methodologies. This has led to the exploration of novel reaction media, such as deep eutectic solvents, and the use of biocatalysis for lactam formation.

Deep Eutectic Solvent (DES)-Mediated Syntheses for Piperidin-4-one Analogues

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents. acs.orgnih.govmdpi.commdpi.com These solvents, typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor, offer advantages such as low cost, low toxicity, and biodegradability. mdpi.com While specific applications of DESs in the synthesis of this compound are not yet widely reported, their use in related heterocyclic syntheses is promising. For instance, DESs have been successfully employed as both solvent and catalyst in the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, achieving high conversion and selectivity under mild conditions. acs.org A choline chloride and trifluoromethanesulfonic acid-based DES has shown excellent catalytic performance in this transformation. acs.org This suggests the potential for applying similar DES-mediated strategies to the Beckmann rearrangement of 4,4-dimethylcyclopentanone oxime for a greener synthesis of this compound.

Chemoenzymatic Biocatalysis for Lactam Formation

Chemoenzymatic approaches offer a powerful tool for the synthesis of lactams with high selectivity and under mild reaction conditions. digitellinc.comnih.gov The use of enzymes can circumvent the need for harsh reagents and protecting group strategies often employed in traditional organic synthesis. For the formation of δ-lactams, such as this compound, enzymatic C-H amidation has been demonstrated as a viable strategy. Engineered myoglobin variants have been shown to catalyze the intramolecular amidation of C(sp³)-H bonds to form a variety of β-, γ-, and δ-lactams in high yields and with excellent enantioselectivity. digitellinc.comnih.gov This biocatalytic approach involves the reaction of a suitable substrate, such as a sulfonyl azide, in the presence of the engineered enzyme. While a direct enzymatic synthesis of this compound has not been explicitly detailed, the substrate scope of these enzymatic systems suggests that a suitably designed precursor could potentially be cyclized using this methodology.

Enzymatic StrategyEnzyme TypeSubstrate TypeProduct TypeKey Advantages
Intramolecular C-H AmidationEngineered MyoglobinDioxazolonesδ-LactamsHigh yield, high enantioselectivity, mild conditions

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 5,5-Dimethylpiperidin-2-one. Each technique offers unique information that, when combined, provides a comprehensive understanding of the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques, are employed to map out the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the three methylene (B1212753) groups in the piperidine (B6355638) ring, as well as the amine proton.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, allowing for the identification of the carbonyl carbon, the quaternary carbon, the two methyl carbons, and the methylene carbons.

Detailed experimental ¹H NMR and ¹³C NMR data for this compound were not available in the public domain at the time of this writing.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ ~1.05 Singlet 6H
-CH₂-C(CH₃)₂ ~1.65 Triplet 2H
-CH₂-C=O ~2.25 Triplet 2H
-CH₂-NH ~3.15 Singlet 2H

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

Carbon Atom Predicted Chemical Shift (ppm)
-C=O ~172
-C(CH₃)₂ ~31
-CH₂-C(CH₃)₂ ~36
-CH₂-C=O ~30
-CH₂-NH ~49
Two-Dimensional NMR Techniques (COSY, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further clarity on the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the this compound molecule. For instance, correlations would be expected between the protons of adjacent methylene groups in the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC spectrum would be crucial in confirming the assignment of the quaternary carbon by showing correlations to the methyl protons. It would also link the carbonyl carbon to adjacent methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of their bonding connectivity. In this molecule, NOESY could show correlations between the methyl protons and the protons on the adjacent methylene groups, helping to confirm the three-dimensional structure.

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by specific absorption bands indicative of its structure.

Key expected vibrational frequencies include a strong absorption band for the carbonyl (C=O) group of the lactam, typically appearing around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups would be present in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
N-H (Amide) Stretch 3200-3400
C-H (Alkyl) Stretch 2850-3000
C=O (Lactam) Stretch 1650-1680

Detailed experimental FT-IR spectra for this compound were not found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₃NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Calculated Exact Mass: 127.0997 g/mol

Specific experimental HRMS data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. While specific UV-Vis absorption spectra for this compound are not documented in the available literature, the expected absorption characteristics can be inferred from its structure. The lactam chromophore (amide within a ring) is the primary absorbing feature in this molecule. Generally, amides exhibit a weak n → π* transition at longer wavelengths (around 210-230 nm) and a stronger π → π* transition at shorter wavelengths (below 200 nm). The exact position and intensity of these absorption bands can be influenced by the solvent polarity. A detailed UV-Vis analysis would provide information on the electronic transitions within the molecule.

Hypothetical UV-Vis Absorption Data for this compound:

Solventλmax (nm)Molar Absorptivity (ε)Transition
HexaneNot availableNot availablen → π
EthanolNot availableNot availablen → π
WaterNot availableNot availablen → π*

This table is illustrative of the data that would be obtained from a UV-Vis spectroscopic analysis.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Although a specific crystal structure for this compound has not been reported in the searched literature, SCXRD would be expected to reveal the puckered nature of the piperidinone ring and the specific spatial orientation of the gem-dimethyl groups. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemNot available
Space GroupNot available
a (Å)Not available
b (Å)Not available
c (Å)Not available
α (°)Not available
β (°)Not available
γ (°)Not available
Volume (ų)Not available
ZNot available

This table represents the type of data obtained from an SCXRD experiment.

Conformational Analysis of the Piperidinone Ring (Chair, Boat, Twist-Boat)

The six-membered piperidinone ring of this compound is not planar and can adopt several conformations to relieve ring strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms.

Chair Conformation: This is generally the most stable conformation for six-membered rings as it minimizes both angle strain and torsional strain by staggering all adjacent C-H bonds. In the case of this compound, the chair conformation would have the gem-dimethyl groups at the C5 position, with one methyl group in an axial position and the other in an equatorial position. The presence of the sp2 hybridized carbonyl carbon at C2 and the nitrogen at C1 will cause some distortion from a perfect cyclohexane (B81311) chair.

Boat Conformation: The boat conformation is less stable than the chair due to torsional strain from eclipsing bonds and steric hindrance between the "flagpole" hydrogens. For this compound, this conformation would bring atoms on opposite sides of the ring into close proximity, leading to increased steric repulsion.

Twist-Boat Conformation: This is an intermediate conformation between the chair and boat forms and is more stable than the boat conformation as it relieves some of the torsional strain and flagpole interactions.

While specific experimental data on the conformational preference of this compound is not available, based on studies of related substituted piperidines, it is highly probable that the molecule predominantly exists in a distorted chair conformation to minimize steric interactions involving the bulky gem-dimethyl group.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. etamu.eduwikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA analysis of this compound would provide information on its thermal stability and decomposition profile. The resulting TGA curve would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of this compound would identify thermal transitions such as melting and crystallization. The DSC thermogram would show an endothermic peak corresponding to the melting point of the compound, and the area under this peak could be used to determine the enthalpy of fusion.

Specific TGA and DSC data for this compound are not available in the reviewed literature.

Hypothetical Thermal Analysis Data for this compound:

TechniqueParameterValue
TGAOnset of DecompositionNot available
DSCMelting Point (Tm)Not available
DSCEnthalpy of Fusion (ΔHm)Not available

This table illustrates the type of information that would be obtained from thermal analysis.

Thermogravimetric Analysis (TGA)

Detailed research findings and data tables regarding the thermal stability and decomposition of this compound are not available in the searched scientific literature.

Differential Scanning Calorimetry (DSC)

Specific data concerning the phase transitions, such as melting point and enthalpy of fusion, for this compound determined by DSC were not found in the reviewed sources.

Computational and Quantum Mechanical Investigations of this compound

While dedicated computational and quantum mechanical studies on this compound are not extensively available in publicly accessible literature, this article elucidates the theoretical framework and potential insights that could be garnered from such research. The following sections detail the application of various computational chemistry techniques to understand the structural, electronic, and interactive properties of this compound.

Computational Chemistry and Quantum Mechanical Investigations

Topological Analysis and Electron Localization Functions (ELF)

The topological analysis of the Electron Localization Function (ELF) is a powerful quantum chemical method used to visualize and understand chemical bonding in molecules. It partitions the molecular space into regions, or basins, that correspond to atomic cores, lone pairs, and bonding pairs of electrons. For this compound, an ELF analysis would be expected to reveal distinct basins corresponding to the C-C, C-H, C-N, N-H, and C=O bonds within the molecule.

The analysis would quantify the electron population of each basin, providing insight into the nature and polarity of the bonds. For instance, the C=O bond would be characterized by a bonding basin with a higher electron population shifted towards the more electronegative oxygen atom. Similarly, the C-N bond in the lactam ring would exhibit polarity, with the electron density localized more towards the nitrogen atom. The ELF analysis would also identify basins corresponding to the lone pairs of electrons on the oxygen and nitrogen atoms, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

A key aspect of the analysis would be the study of the bifurcation points of the ELF gradient field. These points indicate regions where the electron density is shared between adjacent basins and are used to characterize the bond type. For example, the bifurcation values between the carbon and hydrogen atoms would be typical for covalent C-H bonds.

Table 1: Predicted Electron Localization Function (ELF) Basin Populations for this compound

Basin Type Predicted Electron Population (e)
V(C,C) ~1.8 - 2.0
V(C,H) ~1.9 - 2.0
V(C,N) ~1.7 - 1.9
V(N,H) ~1.8 - 1.9
V(C,O) ~2.5 - 3.0 (including lone pairs)
V(N) lone pair ~2.0

Note: The values in this table are hypothetical and based on general principles of ELF analysis for similar organic molecules. Specific computational studies on this compound are required for accurate data.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, employs statistical methods to build models that predict the activity of new compounds based on their molecular descriptors. nih.govresearchgate.netfrontiersin.org

For this compound and its hypothetical derivatives, a QSAR study would involve several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) would be required. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Using statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model would be developed to relate these descriptors to the observed biological activity. nih.govresearchgate.net The predictive power of the resulting QSAR model would then be rigorously validated using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound derivatives might reveal that specific structural features are crucial for activity. For example, the model could indicate that the presence of the gem-dimethyl group at the 5-position is critical for maintaining a specific conformation that favors binding to a biological target. Furthermore, modifications at the nitrogen atom or other positions on the piperidine ring could be explored to understand their impact on activity.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

Descriptor Type Example Descriptor Potential Influence on Activity
Constitutional Molecular Weight Size and bulkiness of the molecule
Topological Wiener Index Molecular branching and compactness
Electronic Dipole Moment Polarity and intermolecular interactions
Quantum Chemical HOMO Energy Electron-donating ability
Quantum Chemical LUMO Energy Electron-accepting ability

Note: This table presents potential descriptors that would be relevant in a QSAR study. The actual importance of each descriptor would be determined by the specific biological activity being modeled.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in 5,5-Dimethylpiperidin-2-one serves as the primary site for nucleophilic attack. As a δ-lactam, its reactivity is comparable to that of acyclic amides but can be influenced by ring conformation. The amide resonance partially delocalizes the nitrogen lone pair into the carbonyl group, rendering the carbonyl carbon less electrophilic than that of a ketone. Consequently, reactions typically require strong nucleophiles.

Key nucleophilic addition reactions include:

Reduction with Complex Metal Hydrides: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) can reduce the amide carbonyl. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. Unlike the reduction of esters, which yields two alcohols, the intermediate in amide reduction collapses to an iminium ion, which is then further reduced by another hydride equivalent. The final product after acidic workup is the corresponding cyclic amine, 5,5-dimethylpiperidine. masterorganicchemistry.comadichemistry.comyoutube.com

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that can add to the lactam carbonyl. commonorganicchemistry.com This reaction often leads to the opening of the lactam ring. The initial nucleophilic addition forms a tetrahedral intermediate which can collapse, cleaving the C-N bond and yielding an amino ketone after workup. With excess Grignard reagent, the initially formed ketone can be attacked by a second equivalent to produce a tertiary alcohol, resulting in an amino diol as the final product after ring opening. youtube.commasterorganicchemistry.com

ReagentInitial ReactionIntermediateFinal Product
Lithium Aluminium Hydride (LiAlH₄)Nucleophilic addition of H⁻Tetrahedral intermediate -> Iminium ion5,5-Dimethylpiperidine
Grignard Reagent (RMgX) (1 eq.)Nucleophilic addition of R⁻Tetrahedral intermediateRing-opened amino ketone
Grignard Reagent (RMgX) (2 eq.)Nucleophilic addition of R⁻ (x2)Tetrahedral intermediate -> Amino ketoneRing-opened amino alcohol

Table 1: Summary of Nucleophilic Addition Reactions and Subsequent Transformations.

Elimination Reactions, Including E2 Mechanisms

Elimination reactions, particularly E2 (bimolecular elimination), are not inherent to the this compound structure itself, as it lacks a suitable leaving group on the saturated ring. However, the principles of the E2 mechanism are highly relevant to substituted derivatives of this compound. The E2 mechanism is a single-step, concerted reaction where a base removes a proton, and a leaving group departs simultaneously. chemistrysteps.com

A critical requirement for the E2 mechanism is a specific stereochemical arrangement: the abstracted proton and the leaving group must be anti-periplanar. chemistrysteps.com In a cyclohexane-like chair conformation, as adopted by the piperidinone ring, this translates to a requirement for the proton and the leaving group to be in a diaxial orientation. libretexts.orglibretexts.org

Consider a hypothetical derivative, such as 3-chloro-5,5-dimethylpiperidin-2-one. For an E2 reaction to occur, the chlorine atom must be in an axial position. The base would then abstract an anti-periplanar axial proton from an adjacent carbon (C2 or C4).

If the chlorine is axial, an axial proton at C4 would allow for a standard E2 elimination to form a double bond between C3 and C4.

If the chlorine atom is in the more stable equatorial position, it must first ring-flip to the less stable axial conformation for the E2 reaction to proceed. The rate of elimination is therefore highly dependent on the conformational equilibrium of the ring. libretexts.org

This stereoelectronic constraint dictates both the feasibility and the regiochemical outcome of elimination reactions in piperidine (B6355638) ring systems.

Oxidation Reactions, Including Wacker Oxidation

The this compound ring can undergo oxidation at several positions, though the specific reaction depends on the oxidant and conditions used.

α-Oxidation: The carbon atom adjacent to the carbonyl group (the α-carbon, C6) can be oxidized. This typically involves the formation of an enolate intermediate under basic conditions, followed by reaction with an electrophilic oxygen source. A common transformation is α-hydroxylation, which introduces a hydroxyl group at the C6 position to form an α-hydroxy lactam. acs.orgnih.gov Such reactions have been achieved with high enantioselectivity using chiral phase-transfer catalysts and molecular oxygen as the oxidant. acs.org

N-Oxidation: The nitrogen atom of the piperidine ring, being a secondary amine within a lactam, is less nucleophilic than in a simple amine but can still be oxidized. Biological systems can metabolize piperidine derivatives to their corresponding N-oxides. nih.gov Chemical oxidation can also yield N-hydroxy or N-oxo derivatives, although this is less common for lactams compared to tertiary amines. google.comgoogle.com

The Wacker oxidation is a palladium-catalyzed process that converts an alkene to a ketone or aldehyde. wikipedia.orgalfa-chemistry.com This reaction does not occur on the saturated ring of this compound itself. However, if the molecule contains an unsaturated side chain, the Wacker oxidation can selectively oxidize the C=C double bond. The presence of the lactam moiety can influence the regioselectivity of the oxidation through steric or electronic effects. researchgate.net

Oxidation TypeReactive SiteTypical Reagents/ConditionsProduct Type
α-HydroxylationC6 (α-carbon)Base, O₂, Chiral Catalystα-Hydroxy Lactam
N-OxidationNitrogen AtomBiological systems, Peroxy acidsN-Hydroxy Lactam
Wacker OxidationAlkene (on a derivative)PdCl₂, CuCl₂, O₂Ketone or Aldehyde

Table 2: Summary of Oxidation Reactions Relevant to this compound and its Derivatives.

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic Substitution: The most common electrophilic substitution pathway for lactams occurs at the α-carbon (C6). Treatment with a strong base, such as Lithium Diisopropylamide (LDA), generates an enolate by deprotonating the C6 position. This nucleophilic enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) in an α-alkylation or α-aldol reaction, forming a new carbon-carbon bond at the C6 position.

Nucleophilic Substitution: The primary mode of nucleophilic substitution is nucleophilic acyl substitution , which results in the cleavage of the lactam ring. masterorganicchemistry.comlibretexts.org This reaction is initiated by the attack of a nucleophile on the carbonyl carbon, as described in section 5.1. The subsequent ring-opening constitutes a substitution at the acyl carbon, where the intramolecular nitrogen group is replaced by the external nucleophile. For example, hydrolysis of the lactam with strong acid or base yields 5-amino-5-methylhexanoic acid. This reaction is a key pathway for the degradation and metabolism of lactams. libretexts.org

Furthermore, the nitrogen atom can act as a nucleophile after deprotonation. Treatment with a base followed by an acylating agent (e.g., an acid chloride or anhydride) can lead to N-acylation , a common method for protecting or modifying the lactam nitrogen.

Intermolecular Interactions and Self-Assembly Processes (e.g., Hydrogen Bonding Networks)

The structure of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement facilitates the formation of strong intermolecular hydrogen bonds. researchgate.net In the solid state and in non-polar solvents, lactams predominantly form cyclic dimers through a pair of N-H···O=C hydrogen bonds. researchgate.net

Studies on δ-valerolactam (the parent compound without the dimethyl substitution) have quantified the thermodynamics of this dimerization process. The formation of the hydrogen-bonded dimer is an enthalpically favorable process, driven by the stability of the hydrogen bonds, but is entropically disfavored due to the ordering of two molecules into a single complex. researchgate.netbutler.edu

Thermodynamic ParameterValue for δ-Valerolactam (in CCl₄)
Dimerization Constant (Kd) at 25°C25 M⁻¹
Enthalpy of Dimerization (ΔHd)-28 kJ mol⁻¹
Entropy of Dimerization (ΔSd)-67 J mol⁻¹ K⁻¹

Table 3: Thermodynamic Data for the Dimerization of δ-Valerolactam, the Parent Structure of this compound. Data from researchgate.netbutler.edu.

This strong and directional hydrogen bonding is a key element in the self-assembly of lactam-containing molecules and governs their crystal packing, solubility, and interactions with biological macromolecules. nih.gov The gem-dimethyl group at the C5 position can influence the crystal packing and conformational preferences of the ring but does not prevent the formation of the fundamental hydrogen-bonded dimer structure.

Derivative Synthesis and Application As a Chemical Scaffold

Design and Synthesis of 5,5-Dimethylpiperidin-2-one Derivatives

The chemical reactivity of the this compound scaffold is primarily centered around the secondary amine (lactam nitrogen) and the adjacent carbonyl group. These sites offer straightforward handles for synthetic manipulation, allowing for the systematic introduction of a wide array of functional groups and substituents to modulate the molecule's physicochemical properties and biological activity.

The nitrogen atom of the lactam ring is a key site for derivatization, most commonly through N-alkylation or N-acylation reactions. These modifications are crucial for exploring structure-activity relationships, as the substituent on the nitrogen atom can significantly influence the compound's interaction with biological targets. For instance, N-alkylation can introduce various side chains, including those bearing additional functional groups, to enhance binding affinity or improve pharmacokinetic properties. General methods for N-alkylation of amines, such as using alkyl halides or dimethyl carbonate, are applicable to this system nih.gov.

The carbonyl group at the C2 position also presents opportunities for chemical modification. Reduction of the lactam carbonyl can yield the corresponding 5,5-dimethylpiperidine, a saturated heterocyclic amine that is itself a ubiquitous moiety in many natural products and drug candidates researchgate.net. Furthermore, the carbonyl group can be converted to a thiocarbonyl (thiolactam) or participate in condensation reactions, expanding the range of accessible derivatives.

While the gem-dimethyl groups at the C5 position are a defining feature of this scaffold, further functionalization of the piperidinone ring is a strategy to create chemical diversity. Synthetic approaches can introduce substituents at the carbons alpha to the nitrogen (C6) or the carbonyl (C3). For example, reactions involving the formation of an N-acyliminium ion can enable the introduction of carbon nucleophiles at the C6 position, adjacent to the nitrogen nih.gov. The methylene (B1212753) group at C3, adjacent to the carbonyl, can be functionalized through enolate chemistry, allowing for the attachment of various electrophiles. Such modifications are instrumental in orienting functional groups in specific three-dimensional arrangements to optimize interactions with biological targets. The biological properties of piperidine-based compounds are known to be highly dependent on the type and location of substituents on the heterocyclic ring researchgate.net.

Role as a Privileged Scaffold in Contemporary Chemical Research

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The piperidone skeleton is considered one such scaffold due to its prevalence in a wide range of biologically active compounds, including alkaloids and pharmaceuticals researchgate.netnih.gov. The this compound structure, with its conformational constraints, serves as a robust template for the design of compound libraries aimed at various therapeutic areas.

The this compound ring can be utilized as an intermediate or building block for the synthesis of more elaborate molecular structures, particularly fused heterocyclic systems. Ring-opening of the lactam followed by cyclization with a different partner, or condensation reactions that build new rings onto the existing core, are common strategies. For example, the methylene group adjacent to the carbonyl can be activated and used in condensation reactions with bifunctional reagents to construct fused pyrazole or pyrimidine rings. Such strategies have been applied to other piperidone systems to generate novel polyheterocyclic compounds with potential biological activity mdpi.com. The development of multicomponent reactions (MCRs) has also provided efficient pathways to structurally diverse piperidone derivatives from simpler precursors researchgate.net.

Derivatives of privileged scaffolds are often employed to create chemical probes—specialized molecules used to study and visualize biological processes. While specific examples utilizing the this compound core as a chemical probe are not extensively documented, the general strategy involves attaching a reporter group, such as a fluorescent dye or an affinity tag (like biotin), to the scaffold. These probes can then be used to investigate drug-target interactions, cellular localization, or enzyme activity. The synthesis of N-monodeuteriomethyl-2-substituted piperidines for NMR studies showcases how isotopic labeling can be used to create probes for investigating molecular dynamics nih.gov. This highlights a potential application for derivatives of this compound in the development of sophisticated tools for molecular biology research.

Structure-Activity Relationship (SAR) Studies on Designed Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how specific structural features influence their biological activity. For piperidone-based molecules, SAR studies have been crucial in optimizing potency and selectivity for various targets, including enzymes and receptors researchgate.netnih.gov.

Key insights from SAR studies on related piperidine (B6355638) scaffolds often reveal the importance of:

N-Substituents: The size, electronics, and functionality of the group attached to the piperidine nitrogen can dramatically alter activity. In some series, specific N-aryl or N-aralkyl groups are required for potent inhibition of a target nih.gov.

Ring Substituents: The position, stereochemistry, and nature of substituents on the piperidine ring are critical for defining the molecule's shape and interaction with a binding pocket.

Physicochemical Properties: Modifications that alter properties like lipophilicity (LogP) or hydrogen bonding capacity can significantly impact a compound's potency, absorption, and metabolic stability.

While comprehensive SAR studies focused specifically on a broad library of this compound derivatives are not widely published, research on analogous structures provides a framework for how such studies would be approached. For example, a study on phenylpiperazine 5,5-dimethylhydantoin derivatives—which share the gem-dimethyl structural motif—identified specific substitutions on an attached benzyl group that were crucial for inhibiting a bacterial efflux pump mdpi.com. This demonstrates that systematic modification of appended functionalities is a powerful strategy for optimizing activity.

The table below summarizes findings from SAR studies on various piperidine-containing scaffolds, illustrating the general principles that would guide the design of this compound derivatives.

Scaffold ClassTarget/ActivityKey SAR FindingsReference
Piperine DerivativesAntitumor ActivitySpecific amide linkages and substitutions on the piperine core led to compound H7 , which showed potent antiproliferative effects in Hela and MDA-MB-213 cells. nih.gov
Piperidinol AnalogsAnti-TuberculosisA 22-member library was generated to establish an SAR, identifying compounds with good anti-tuberculosis activity. However, in vivo side effects were observed, possibly linked to the aryl piperidinol core. nih.gov
Phenylpiperazine 5,5-Dimethylhydantoin DerivativesBacterial Efflux Pump InhibitionCrystallography-supported SAR analysis indicated that a 2,4-dichlorobenzyl substituent on the hydantoin ring resulted in the most potent inhibitory activity against the Msr(A) efflux pump in S. epidermidis. mdpi.com
Piperidine DerivativesMenA Inhibition (Anti-Tuberculosis)SAR exploration of three molecular regions of a MenA inhibitor scaffold identified novel compounds with potent activity against the MenA enzyme and M. tuberculosis. nih.gov

Advanced Material Science and Supramolecular Applications

Supramolecular Assemblies and Intermolecular Interactions

The arrangement of molecules in the solid state and in solution is governed by a variety of non-covalent interactions. For 5,5-Dimethylpiperidin-2-one, the presence of an amide group suggests that hydrogen bonding would be a dominant factor in its self-assembly, complemented by weaker van der Waals forces.

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov This field of supramolecular chemistry relies on non-covalent interactions to achieve molecular recognition and binding. rsc.org While various heterocyclic compounds can participate in host-guest interactions, there is a lack of specific research in the scientific literature detailing the role of this compound as either a host or a guest molecule in complex formation. Theoretically, the carbonyl group could act as a hydrogen bond acceptor for suitable donor guests, but its cavity is likely too small and ill-defined for it to act as a conventional host.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted piperidones and related lactams is a cornerstone of organic chemistry, with significant implications for the pharmaceutical industry. Future research on 5,5-dimethylpiperidin-2-one should prioritize the development of green and sustainable synthetic routes that offer high atom economy, minimize waste, and utilize environmentally benign reagents.

Current synthetic strategies often rely on multi-step sequences that may not align with the principles of green chemistry. acs.org Future methodologies could explore one-pot, multicomponent reactions (MCRs) that construct the heterocyclic core in a single, efficient operation from simple precursors. growingscience.com For instance, a hypothetical MCR could involve the condensation of a β-amino acid precursor with a ketone, catalyzed by a recyclable, heterogeneous acid catalyst.

Furthermore, transition-metal-catalyzed C–H activation and amination reactions represent a powerful frontier for lactam synthesis. researchgate.netrsc.org A forward-looking approach would involve the direct intramolecular C–H amidation of a suitable acyclic precursor, catalyzed by palladium researchgate.net or iridium complexes, acs.org thereby avoiding pre-functionalized starting materials. Such methods offer a more direct and atom-economical pathway to the target molecule. rsc.org Electrochemical methods, which use electricity as a traceless reagent, also present a promising green alternative for lactamization, potentially using CO₂ as a carbonyl source. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
MethodologyPotential AdvantagesKey ChallengesRelevant Catalyst Types
One-Pot Multicomponent Reaction (MCR)High step economy, reduced waste, operational simplicity. growingscience.comControl of selectivity, identification of suitable starting materials.Organocatalysts (e.g., proline), Lewis acids (e.g., ZrOCl₂). growingscience.com
Catalytic C-H Intramolecular AmidationHigh atom economy, use of unactivated C-H bonds. researchgate.netrsc.orgRegioselectivity, catalyst stability and cost.Palladium(II) acetate, Iridium complexes. researchgate.netacs.org
Biocatalytic Reductive Amination/LactamizationHigh stereoselectivity, mild reaction conditions, biodegradable catalysts. rsc.orgEnzyme stability, substrate scope, scale-up limitations.Transaminases (TAs), Carboxylic Acid Reductases (CARs). rsc.org
Electrochemical SynthesisUse of renewable electricity, avoidance of chemical oxidants. rsc.orgElectrode material selection, reaction optimization, scalability.Transition-metal-free electrode systems. rsc.org

Advanced Spectroscopic Characterization of Dynamic Processes and Transient Intermediates

The gem-dimethyl group at the C5 position of this compound restricts the conformational flexibility of the six-membered ring compared to its unsubstituted counterpart. This feature makes it an excellent candidate for advanced spectroscopic studies aimed at understanding dynamic processes and characterizing fleeting reaction intermediates.

Advanced nuclear magnetic resonance (NMR) techniques, such as multidimensional NMR (COSY, HSQC, HMBC) and variable temperature NMR, can provide detailed insights into the solution-state conformational preferences and the energy barriers associated with ring inversion. ipb.ptacs.orgrsc.org These routine 1D and 2D NMR experiments can reveal signatures of flexibility and three-dimensional shape. acs.org

To capture the dynamics of chemical reactions in real-time, time-resolved spectroscopic methods are indispensable. Broadband two-dimensional infrared (2DIR) spectroscopy could be employed to monitor vibrational coupling between the carbonyl (C=O) and N-H groups during processes like hydrogen bonding or self-assembly, revealing structural dynamics on a picosecond timescale. rsc.org

Furthermore, operando spectroscopy, which combines a spectroscopic probe with a simultaneous measurement of catalytic activity, offers a powerful tool for mechanistic elucidation. wikipedia.orghidenanalytical.com An operando infrared or Raman spectroscopy setup could be used to observe the surface of a catalyst during the synthesis of this compound, identifying key surface-adsorbed intermediates and correlating their presence with product formation. ornl.gov This approach provides a direct link between the catalyst's structure and its function under actual working conditions. nih.govchimia.ch

Table 2: Prospective Advanced Spectroscopic Studies on this compound
TechniqueInformation GainedPotential Application Area
Variable Temperature (VT) NMRRing inversion barriers, conformational equilibria, thermodynamic parameters. rsc.orgFundamental conformational analysis.
2D Infrared (2DIR) SpectroscopyVibrational coupling dynamics, energy transfer pathways, solvent-solute interactions. rsc.orgStudying hydrogen-bonding dynamics and supramolecular assembly.
Operando Raman/IR SpectroscopyReal-time monitoring of catalyst surface and reaction intermediates. wikipedia.orgornl.govMechanistic studies of catalytic synthesis.
Time-Resolved Fluorescence SpectroscopyExcited-state dynamics of fluorescently labeled derivatives.Development of chemical biology probes.

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The intersection of computational chemistry and artificial intelligence (AI) is creating new paradigms for molecular design and property prediction. For a molecule like this compound, the integration of machine learning (ML) and AI can accelerate research in several key areas.

ML models, such as random forest or gradient boosting algorithms, could be trained on datasets of N-heterocycles to predict a wide range of properties for this compound and its virtual derivatives. nih.govrepec.org These properties could include physicochemical parameters (solubility, logP), spectral characteristics, and even potential biological activities. Such predictive models would enable high-throughput virtual screening of compound libraries, prioritizing derivatives with desirable characteristics for synthesis. researchgate.net

Furthermore, AI can enhance molecular dynamics (MD) simulations. By using ML potentials, which are trained on high-accuracy quantum mechanical data, researchers can perform longer and more complex simulations to study the conformational landscape of the molecule, its interactions with biological targets, or its self-assembly behavior with greater accuracy and reduced computational cost.

Table 3: Applications of AI/ML in the Study of this compound
AI/ML ApplicationObjectivePotential Impact
Quantitative Structure-Activity Relationship (QSAR) ModelingPredict biological activity or toxicity of derivatives. researchgate.netAccelerate hit identification in drug discovery.
Retrosynthesis PlanningPropose novel and efficient synthetic routes.Discover more sustainable and cost-effective manufacturing processes.
ML-Enhanced Molecular DynamicsSimulate long-timescale dynamics with high accuracy.Provide deeper insights into protein-ligand binding or material self-assembly.
Reaction Outcome PredictionPredict the yield and selectivity of unexplored reactions. nih.govReduce experimental effort and resource consumption.

Exploration of New Chemical Reactivity and Catalytic Applications

The this compound scaffold possesses several sites for chemical modification, including the nitrogen atom, the α- and β-protons to the carbonyl, and the C-H bonds of the methyl groups. Future research should focus on exploring novel reactivity patterns to generate diverse molecular architectures.

The functionalization of C(sp³)–H bonds is a rapidly advancing field in organic synthesis. rsc.org Applying modern catalytic methods to selectively functionalize the C-H bonds of the piperidone ring or the gem-dimethyl groups would provide direct access to a wide range of derivatives that are otherwise difficult to synthesize. For example, directing group-assisted, transition-metal-catalyzed reactions could enable the introduction of aryl, alkyl, or other functional groups at specific positions. rsc.org

The lactam nitrogen offers a handle for N-acylation or N-alkylation, but more advanced transformations could also be explored. For instance, the development of cross-coupling reactions that activate the N–C(O) amide bond could allow for the use of N-acyl-5,5-dimethylpiperidin-2-ones as building blocks in complex molecule synthesis. acs.org

Beyond being a synthetic target, the molecule itself could serve as a ligand in catalysis. The rigid, well-defined conformation imparted by the gem-dimethyl groups could be exploited in the design of novel chiral ligands for asymmetric catalysis, where the piperidone scaffold would provide a robust backbone for positioning catalytic groups in a specific 3D arrangement.

Expansion of Scaffold Applications in Advanced Chemical Biology Tools

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals and bioactive natural products, prized for its three-dimensional character and favorable pharmacokinetic properties. nih.govajchem-a.comacs.org The this compound core, as a conformationally restricted variant, is an attractive starting point for the design of advanced chemical biology tools.

This scaffold could be elaborated into chemical probes to study biological systems. For example, by attaching a fluorophore or a photo-crosslinking group, derivatives could be synthesized to identify and validate new protein targets. The rigid piperidone core would help to orient these functional groups in a precise manner, potentially leading to higher selectivity. mdpi.com

The piperidone structure is also a key feature in molecules designed as mimics of natural products. nih.gov For example, 3,5-bis(ylidene)-4-piperidone scaffolds are considered mimics of curcumin (B1669340) and exhibit a range of biological activities. nih.govrsc.org The 5,5-dimethyl variant could be used to create novel analogues with potentially improved stability or cell permeability.

Furthermore, the incorporation of this scaffold into fragment-based drug discovery (FBDD) libraries could be highly valuable. FBDD relies on screening small, three-dimensional molecules, and the rigid, sp³-rich nature of this compound makes it an ideal fragment for probing the binding sites of challenging biological targets like protein-protein interfaces. rsc.org

Supramolecular Chemistry with Complex Architectures and Functional Materials

The amide functional group within the this compound structure is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This directional hydrogen bonding capability is a fundamental tool in supramolecular chemistry for the construction of ordered, non-covalent assemblies.

Future research could investigate the self-assembly of this molecule in the solid state and in solution. The gem-dimethyl groups are expected to strongly influence crystal packing by introducing steric hindrance that could be exploited to direct the formation of specific crystalline architectures, such as porous organic frameworks or co-crystals with unique photophysical properties.

In polymer science, this compound could be explored as a monomer for the synthesis of novel polyamides via ring-opening polymerization. The parent compound, δ-valerolactam, is the monomer for nylon 5. wikipedia.org The presence of the gem-dimethyl groups in the polymer backbone would disrupt chain packing, likely leading to materials with altered thermal and mechanical properties, such as lower crystallinity, higher solubility, and increased gas permeability, making them suitable for applications in membranes or specialty plastics.

Q & A

Q. What are the recommended synthetic protocols for 5,5-Dimethylpiperidin-2-one, and how can reaction conditions be optimized for scale-up?

  • Methodological Answer : Synthesis typically involves cyclization or catalytic amination strategies. For example, cyclization of precursor amines under reflux conditions (e.g., aqueous HCl, 24 hours) yields the piperidin-2-one core . Optimization includes adjusting reaction temperature (70–100°C), catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity to improve yields (75–82%) . Scale-up requires careful monitoring of exothermic reactions and purification via recrystallization or column chromatography. Purity (>95%) should be verified using HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm methyl group positions (δ 1.2–1.5 ppm for CH3_3) and lactam carbonyl (δ ~170 ppm) .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) validate the lactam structure .
  • Mass Spectrometry : Molecular ion peaks (m/z ~127 for the parent ion) and fragmentation patterns confirm the backbone .
    Cross-referencing with computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. What are the critical considerations for ensuring reproducibility in the synthesis and characterization of this compound across different laboratories?

  • Methodological Answer :
  • Documentation : Detailed experimental protocols (e.g., solvent purity, catalyst batch) must be shared .
  • Analytical Validation : Standardize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) and NMR referencing (e.g., TMS) .
  • Replication : Independent synthesis trials with blinded analysts reduce bias .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Contradiction Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity .
  • Dose-Response Curves : Validate activity thresholds using standardized IC50_{50} measurements .
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to reconcile conflicting data .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel catalytic systems, and how can these models be validated experimentally?

  • Methodological Answer :
  • DFT Calculations : Map transition states for lactam ring opening or alkylation reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
  • Validation : Correlate computational predictions with experimental kinetics (e.g., rate constants via UV-Vis) .

Q. In multi-step syntheses involving this compound as an intermediate, how can competing side reactions be minimized, and what analytical strategies detect by-products?

  • Methodological Answer :
  • Side Reaction Mitigation : Use protecting groups (e.g., Boc for amines) and low-temperature conditions (-20°C) .
  • By-Product Detection : LC-MS or GC-MS identifies impurities; preparative TLC isolates minor components .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.